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Compound of Interest

Compound Name: 4-Bromo-4'-ethoxybenzophenone

CAS No.: 351003-30-0

Cat. No.: B1275718

Get Quote

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development engaged with 4-Bromo-4'-ethoxybenzophenone. It

provides foundational physicochemical data, outlines a robust analytical characterization

workflow, and details field-proven experimental protocols.

Core Molecular Attributes and Physicochemical
Properties
4-Bromo-4'-ethoxybenzophenone is a diaryl ketone, a class of compounds recognized for

their utility as intermediates in organic synthesis, particularly in the pharmaceutical and

specialty chemical industries. Its structure, featuring a brominated phenyl ring and an ethoxy-

substituted phenyl ring connected by a carbonyl group, offers multiple sites for further chemical

modification.

A precise understanding of its fundamental properties is the cornerstone of any experimental

design. The primary molecular and physical characteristics are summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1275718#bc-rfq
https://www.benchchem.com/product/b1275718/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4-bromo-4-ethoxybenzophenone
https://www.benchchem.com/product/b1275718/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-4-bromo-4-ethoxybenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275718?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Molecular Weight 305.17 g/mol [1][2]

Molecular Formula C₁₅H₁₃BrO₂ [1][2]

Monoisotopic Mass 304.00989 Da [2]

CAS Number 351003-30-0 [2]

Physical State Solid, powder/crystalline [3]

Melting Point 131-135 °C [1]

XLogP3-AA 4.3 [2]

The molecular weight of 305.17 g/mol is a critical parameter for stoichiometric calculations in

reaction planning and for interpretation of mass spectrometry data.[4][1][2] The XLogP3-AA

value of 4.3 suggests significant lipophilicity, which informs choices for chromatographic

systems and solvent selection for dissolution and extraction.[2]

Molecular Structure and Identification
The unambiguous identification of 4-Bromo-4'-ethoxybenzophenone relies on its unique

structure and the corresponding chemical identifiers.

IUPAC Name: (4-bromophenyl)-(4-ethoxyphenyl)methanone[2]

SMILES: CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br[2]

InChI Key: CTFATYIGPWOEMM-UHFFFAOYSA-N[2]

Caption: 2D Structure of 4-Bromo-4'-ethoxybenzophenone.

Synthesis Pathway: Friedel-Crafts Acylation
From a retrosynthetic perspective, the most direct and industrially relevant approach to

constructing diaryl ketones like 4-Bromo-4'-ethoxybenzophenone is the Friedel-Crafts

acylation. This electrophilic aromatic substitution reaction involves the acylation of an electron-
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rich aromatic ring (phenetole) with an acyl halide (4-bromobenzoyl chloride) in the presence of

a Lewis acid catalyst.

The choice of a Lewis acid, such as aluminum chloride (AlCl₃), is critical; it functions by

coordinating with the acyl chloride, thereby generating a highly electrophilic acylium ion, which

is the key reactive species that attacks the electron-rich phenetole ring.
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Caption: General workflow for Friedel-Crafts acylation synthesis.
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This synthetic route is well-established for benzophenone derivatives.[5][6] The reaction is

typically performed in an inert, anhydrous solvent like dichloromethane to prevent deactivation

of the Lewis acid catalyst. The subsequent aqueous workup serves to quench the catalyst and

separate the organic product from inorganic salts.

Analytical Characterization Workflow
Confirming the identity, purity, and structure of a synthesized or procured batch of 4-Bromo-4'-
ethoxybenzophenone is a non-negotiable step in research and development. A multi-

technique approach ensures a self-validating system where each analysis provides orthogonal

data.
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Caption: Integrated workflow for analytical characterization.

Mass Spectrometry (MS)
Causality: MS is the definitive technique for confirming the molecular weight of the compound.

For brominated molecules, it provides an unmistakable isotopic signature. Natural bromine

consists of two primary isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8] This results in

a characteristic M+ and M+2 peak pattern in the mass spectrum, where the two peaks are of

nearly equal intensity and separated by 2 m/z units.[7][8]

Expected Result: The mass spectrum of 4-Bromo-4'-ethoxybenzophenone will show two

molecular ion peaks of almost equal abundance at approximately m/z = 304 and m/z = 306,
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corresponding to [C₁₅H₁₃⁷⁹BrO₂]⁺ and [C₁₅H₁₃⁸¹BrO₂]⁺, respectively. The presence of this

doublet is a powerful diagnostic tool that validates the incorporation of a single bromine atom.

[9] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition

by providing a highly accurate mass measurement.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen

framework of the molecule. ¹H NMR reveals the number of different types of protons, their

electronic environments, and their proximity to other protons. ¹³C NMR provides a count of the

unique carbon atoms.

Expected Spectra:

¹H NMR: The spectrum will show distinct signals for the aromatic protons on both phenyl

rings. The protons on the ethoxy-substituted ring will be more shielded (upfield) compared to

those on the bromine-substituted ring. The ethoxy group itself will present as a characteristic

triplet (for the -CH₃) and a quartet (for the -OCH₂-).

¹³C NMR: The spectrum will show signals for all 15 carbon atoms. The carbonyl carbon

(C=O) will be significantly deshielded, appearing far downfield (typically >190 ppm). The

carbon atom attached to the bromine will also show a characteristic chemical shift. Spectral

databases for similar compounds, like 4-bromobenzophenone, can help in assigning these

shifts.[11][12]

High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the workhorse technique for assessing the purity of non-volatile organic

compounds. A reversed-phase HPLC (RP-HPLC) method is ideal for a molecule with the

lipophilicity of 4-Bromo-4'-ethoxybenzophenone. The principle relies on the partitioning of the

analyte between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.

Application: This technique is used to separate the target compound from starting materials,

by-products, and other impurities. Purity is determined by integrating the area of the analyte

peak relative to the total area of all peaks detected (area percent method). The United States

Pharmacopeia (USP) recommends HPLC methods for determining benzophenone and its

related impurities in drug substances.[13]
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Field-Proven Experimental Protocols
The following protocols are provided as robust starting points for laboratory analysis. They are

designed to be self-validating but should be optimized for specific instrumentation and sample

matrices.

Protocol: Purity Determination by RP-HPLC-UV
Objective: To quantify the purity of a 4-Bromo-4'-ethoxybenzophenone sample.

Methodology Rationale: A C18 column is chosen for its strong hydrophobic retention, suitable

for the analyte's high XLogP.[2] Acetonitrile is selected as the organic modifier due to its low UV

cutoff and excellent elution strength for moderately polar to nonpolar compounds. An acidic

modifier (acetic or formic acid) is often used to sharpen peak shape by ensuring acidic and

basic functional groups are in a single protonation state.

Step-by-Step Protocol:

System Preparation:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Acetic Acid in Water.

Mobile Phase B: Acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (Benzophenones have strong absorbance in this region).

Column Temperature: 30 °C.

Standard Preparation:

Accurately weigh ~10 mg of 4-Bromo-4'-ethoxybenzophenone reference standard into a

100 mL volumetric flask.
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Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water to create a 100

µg/mL stock solution.

Sample Preparation:

Prepare the sample to be tested at the same concentration (100 µg/mL) using the same

diluent.

Chromatographic Run:

Equilibrate the column with a 60:40 mix of Mobile Phase B:A for at least 15 minutes.

Inject 10 µL of the sample solution.

Run a gradient elution:

0-15 min: 60% B to 95% B.

15-17 min: Hold at 95% B.

17.1-20 min: Return to 60% B and re-equilibrate.

Data Analysis:

Integrate all peaks in the chromatogram.

Calculate the purity using the area percent formula: Purity (%) = (Area of Main Peak / Total

Area of All Peaks) * 100.

Protocol: Sample Preparation for Mass Spectrometry
Objective: To prepare a sample for molecular weight confirmation and isotopic pattern analysis.

Methodology Rationale: Electrospray ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI) are common ionization techniques for this class of molecule. The sample

must be dissolved in a solvent compatible with the MS source, typically a mixture of water and

an organic solvent like methanol or acetonitrile, often with a small amount of acid (like formic

acid) to promote protonation and the formation of [M+H]⁺ ions.
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Step-by-Step Protocol:

Prepare a stock solution of the sample at ~1 mg/mL in methanol.

Create a dilute working solution by taking 10 µL of the stock solution and diluting it into 990

µL of 50:50 Acetonitrile:Water containing 0.1% formic acid. This yields a final concentration

of ~10 µg/mL.

Filter the working solution through a 0.22 µm syringe filter to remove any particulates.

Introduce the sample into the mass spectrometer via direct infusion or through an LC

system.

Acquire data in positive ion mode, scanning a mass range that includes the expected

molecular weight (e.g., m/z 100-500).

Examine the resulting spectrum for the [M+H]⁺ ion and confirm the presence of the

characteristic 1:1 isotopic doublet for bromine at m/z ~305 and ~307.

Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 4-Bromo-4'-
ethoxybenzophenone is not widely available, hazard assessment can be inferred from

structurally related compounds like 4-bromo-4'-methoxybenzophenone and other brominated

aromatics.[14]

Potential Hazards:

Harmful if swallowed, in contact with skin, or if inhaled.[14]

Causes skin and serious eye irritation.[14]

May cause respiratory irritation.[14]

Handling Precautions:

Work in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.

Avoid generating dust.

Wash hands thoroughly after handling.

Always consult the supplier-specific SDS before use and perform a risk assessment for any

new experimental procedure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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